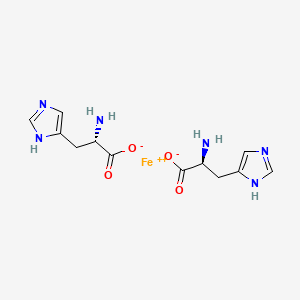
(Perfluoro-N-hexyl)ethane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (Perfluoro-N-hexyl)ethane and similar polyfluorinated alkanes involves multiple steps, starting from the addition of allyl alcohol to perfluoroalkyl iodides, followed by dehalogenation, and coupling reactions to yield the final products. These compounds, such as 1,1,2,2-tetrakis(perfluoroalkyl-methylene)ethane, are characterized by very low surface tension values, indicating their potential as ski-waxes and other surface-modifying agents (Gambaretto et al., 2003).
Molecular Structure Analysis
The molecular structure of (Perfluoro-N-hexyl)ethane, like its analogs, is expected to exhibit a helical or partially helical conformation at lower energy states. The perfluoroalkanes generally show a preference for helical structures due to the unique electron distribution and spatial requirements of the fluorinated carbon chains. This conformational preference is crucial for understanding the molecular interactions and stability of these compounds (Golden et al., 2008).
Chemical Reactions and Properties
(Perfluoro-N-hexyl)ethane undergoes various chemical reactions, including photochemically induced reactions with ethane to produce significant amounts of fluorinated alcohols and ketones. These reactions showcase the reactivity of (Perfluoro-N-hexyl)ethane under specific conditions and its potential for generating fluorinated derivatives with unique properties (Gordon et al., 1975).
Physical Properties Analysis
The physical properties of (Perfluoro-N-hexyl)ethane, including its liquid crystalline behavior and mesomorphic properties, are influenced by the number and position of fluorosubstituents. These properties are critical for applications in material science and engineering, where the control of mesophase formation and stability is desired (Matharu et al., 1997).
Chemical Properties Analysis
The chemical properties of (Perfluoro-N-hexyl)ethane, such as its reactivity and interaction with other molecules, are significantly influenced by the presence of the perfluoro group. Studies have shown that perfluoro groups can affect the photophysical properties of molecules, indicating the potential of (Perfluoro-N-hexyl)ethane in developing materials with specific optical and electronic characteristics (Mondal et al., 2016).
Applications De Recherche Scientifique
Summary of the Application
In this application, (Perfluoro-N-hexyl)ethane is used to enhance 19F MR signals. This is achieved through a new approach called parahydrogen-induced polarization (PHIP) .
Methods of Application
The method involves applying PHIP to (Perfluoro-N-hexyl)ethene and (Perfluoro-N-hexyl)ethane. The end-standing CF3 group exhibits the highest amount of polarization despite the negligible coupling to the added protons .
Results or Outcomes
The result of this application is the enhancement of 19F MR signals of (Perfluoro-N-hexyl)ethene and (Perfluoro-N-hexyl)ethane. This has allowed for the recording of the first 19F MR images of hyperpolarized linear semifluorinated alkenes .
2. Application in Proton Exchange Membrane (PEM) Fuel Cells
Summary of the Application
(Perfluoro-N-hexyl)ethane is used in the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport. These are used for potential and future applications in PEM fuel cells .
Methods of Application
The method involves synthesizing various molecules with sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane .
Results or Outcomes
The result of this application is the synthesis of new perfluorinated monomers that can potentially be used in PEM fuel cells. Preliminary results on the plasma deposition of a polymeric film are also presented .
3. Application in Biological Interactions
Summary of the Application
(Perfluoro-N-hexyl)ethane is thought to exert its effects through its distinctive properties. Its ability to interact with biological membranes enables it to permeate cells and engage with cellular components .
Methods of Application
The method involves studying the interaction of (Perfluoro-N-hexyl)ethane with biological membranes and cellular components. The exact experimental procedures and technical details are not specified .
Results or Outcomes
The result of this application is the understanding of how (Perfluoro-N-hexyl)ethane interacts with biological membranes and cellular components. This could potentially lead to new insights into cell biology and biophysics .
4. Application in Proton Transport
Summary of the Application
(Perfluoro-N-hexyl)ethane is used in the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport .
Methods of Application
The method involves synthesizing various molecules with sufficient volatility to be used in vacuum polymerization techniques. These molecules bear acidic groups for proton transport capacity .
Results or Outcomes
The result of this application is the synthesis of new perfluorinated monomers that can potentially be used in proton transport materials. These materials could have applications in various fields, including energy storage and conversion .
5. Application in Biological Interactions
Summary of the Application
(Perfluoro-N-hexyl)ethane is thought to exert its effects through its distinctive properties. Its ability to interact with biological membranes enables it to permeate cells and engage with cellular components .
Methods of Application
The method involves studying the interaction of (Perfluoro-N-hexyl)ethane with biological membranes and cellular components. The exact experimental procedures and technical details are not specified .
Results or Outcomes
The result of this application is the understanding of how (Perfluoro-N-hexyl)ethane interacts with biological membranes and cellular components. This could potentially lead to new insights into cell biology and biophysics .
6. Application in Proton Transport
Summary of the Application
(Perfluoro-N-hexyl)ethane is used in the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport .
Methods of Application
The method involves synthesizing various molecules with sufficient volatility to be used in vacuum polymerization techniques. These molecules bear acidic groups for proton transport capacity .
Results or Outcomes
The result of this application is the synthesis of new perfluorinated monomers that can potentially be used in proton transport materials. These materials could have applications in various fields, including energy storage and conversion .
Safety And Hazards
“(Perfluoro-N-hexyl)ethane” is a type of perfluoroalkyl substance (PFAS), which are persistent and bioaccumulative chemicals that can cause adverse reproductive and developmental effects in mammals and vertebrates . If released into the environment, it is expected to be hydrophobic and partition into organic matter, with low solubility in water and high vaporization from water bodies .
Orientations Futures
The future applications of “(Perfluoro-N-hexyl)ethane” and similar compounds could be in the field of proton exchange membrane (PEM) fuel cells . The synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport are being explored for potential use in PEM fuel cells .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRWRXWNQFQGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)6(CH2)2H, C8H5F13 | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379857 | |
| Record name | (Perfluoro-n-hexyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Perfluoro-N-hexyl)ethane | |
CAS RN |
80793-17-5 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80793-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080793175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Perfluoro-n-hexyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)
![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)



